8-Chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-4(1H)-one
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Overview
Description
8-Chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-4(1H)-one is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a][1,3,5]triazines. This compound is of interest due to its potential applications in medicinal chemistry and materials science. Its unique structure, which includes a chloro and methyl substituent, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-3-methyl-1H-pyrazole with cyanamide in the presence of a base, followed by cyclization to form the triazine ring. The reaction conditions often include heating and the use of solvents such as ethanol or dimethylformamide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-4(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or thiourea in solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a][1,3,5]triazin-4(1H)-one derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
8-Chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-4(1H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for use in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 8-Chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methyl substituents play a role in its binding affinity and specificity. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and altering cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-ylmethanol
- Pyrazolo[3,4-d]pyrimidine derivatives
- Triazolo[4,3-b][1,2,4,5]tetrazine-based compounds
Uniqueness
8-Chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity
Properties
CAS No. |
55457-65-3 |
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Molecular Formula |
C6H5ClN4O |
Molecular Weight |
184.58 g/mol |
IUPAC Name |
8-chloro-7-methyl-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one |
InChI |
InChI=1S/C6H5ClN4O/c1-3-4(7)5-8-2-9-6(12)11(5)10-3/h2H,1H3,(H,8,9,12) |
InChI Key |
ODGMVZCTBOALGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=C1Cl)N=CNC2=O |
Origin of Product |
United States |
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